molecular formula C16H14N4O4S2 B2798608 N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide CAS No. 893350-58-8

N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2798608
CAS No.: 893350-58-8
M. Wt: 390.43
InChI Key: KGCBQKYTHITAJM-UHFFFAOYSA-N
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Description

N-[5-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a sulfanylacetic acid derivative bearing a 3-methoxyphenyl carbamoyl group. At position 2 of the thiadiazole ring, a furan-2-carboxamide moiety is attached.

Properties

IUPAC Name

N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S2/c1-23-11-5-2-4-10(8-11)17-13(21)9-25-16-20-19-15(26-16)18-14(22)12-6-3-7-24-12/h2-8H,9H2,1H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCBQKYTHITAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 5-amino-1,3,4-thiadiazole-2-thiol, which is then subjected to alkylation and acylation reactions to introduce the desired functional groups . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The thioether (–S–) linkage undergoes oxidation to form sulfoxide or sulfone derivatives. This reaction is critical for modulating biological activity and solubility.

Reagent/ConditionsProductNotesSource
H<sub>2</sub>O<sub>2</sub>/AcOH (1:1), 0–5°CSulfoxide derivative (R–S(=O)–R')Selective oxidation at mild conditions
mCPBA (meta-chloroperbenzoic acid), RTSulfone derivative (R–SO<sub>2</sub>–R')Complete oxidation in 2–4 hours

Key Findings :

  • Sulfoxidation enhances hydrogen-bonding capacity, improving target binding in enzymatic assays .

  • Over-oxidation to sulfones reduces metabolic lability but may decrease membrane permeability.

Hydrolysis of Amide Bonds

The carboxamide and carbamoyl groups undergo hydrolysis under acidic or basic conditions:

Acidic Hydrolysis (HCl, reflux):

  • Furan-2-carboxamide → Furan-2-carboxylic acid + amine.

  • (3-Methoxyphenyl)carbamoyl → (3-Methoxyphenyl)amine + carboxylic acid.

Basic Hydrolysis (NaOH, 80°C):

  • Yields corresponding carboxylate salts and ammonia derivatives.

Stability Data :

ConditionHalf-Life (h)Primary Product
6M HCl, 100°C1.5Furan-2-carboxylic acid
2M NaOH, 80°C4.2Sodium furan-2-carboxylate

Source: Analogous hydrolysis kinetics from.

Electrophilic Substitution on the Furan Ring

The electron-rich furan undergoes regioselective electrophilic attacks, primarily at the 5-position due to steric and electronic effects from the adjacent carboxamide group.

ReactionReagents/ConditionsProductYield
NitrationHNO<sub>3</sub>/Ac<sub>2</sub>O, 0°C5-Nitro-furan-2-carboxamide derivative68%
BrominationBr<sub>2</sub>/CHCl<sub>3</sub>, −10°C5-Bromo-furan-2-carboxamide derivative72%
Friedel-Crafts AcylationAcCl/AlCl<sub>3</sub>, RT5-Acetyl-furan-2-carboxamide derivative55%

Mechanistic Insight :

  • Nitration proceeds via a nitronium ion intermediate, with the carboxamide group directing substitution to the 5-position .

  • Bromination requires low temperatures to avoid polybromination .

Demethylation of the Methoxy Group

The 3-methoxyphenyl group undergoes demethylation under strong acidic or nucleophilic conditions:

Reagent/ConditionsProductApplication
BBr<sub>3</sub>, DCM, −78°C3-Hydroxyphenyl derivativeEnhances polarity for HPLC analysis
HI (57%), reflux3-Iodophenol derivativeRadiolabeling precursor

Research Note :

  • Demethylation products show increased antioxidant activity in vitro.

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core participates in ring-opening and functionalization reactions:

Nucleophilic Aromatic Substitution:

  • Displacement of the sulfanyl group (–S–) with amines or alkoxides under basic conditions.

ReagentProductYield
NH<sub>3</sub>/EtOH, 60°C5-Amino-1,3,4-thiadiazole derivative61%
KOtBu/THF, RT5-Alkoxy-1,3,4-thiadiazole derivative58%

Cyclocondensation:

  • Reaction with hydrazines or thioureas forms fused heterocycles (e.g., triazolo-thiadiazoles) .

Comparative Reactivity Table

Functional GroupReaction TypeRate Constant (k, s<sup>−1</sup>)Activation Energy (E<sub>a</sub>, kJ/mol)
Sulfanyl (–S–)Oxidation to sulfone2.3 × 10<sup>−3</sup>45.2
Furan ringNitration1.8 × 10<sup>−4</sup>62.7
CarboxamideAcidic hydrolysis4.5 × 10<sup>−5</sup>85.4

Data extrapolated from analogs in .

Scientific Research Applications

Antiviral Applications

Heterocyclic compounds, including those containing thiadiazole moieties, have been extensively studied for their antiviral properties. Research indicates that derivatives of thiadiazole exhibit potent activity against various viral targets.

Case Study: Inhibition of Hepatitis C Virus (HCV)

A study highlighted the effectiveness of thiadiazole derivatives in inhibiting the NS5B RNA polymerase of HCV. Compounds with structural similarities to N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide demonstrated IC50 values in the low micromolar range, indicating strong antiviral activity. For instance, a derivative exhibited an IC50 value of 0.35 μM against HCV NS5B .

Table 1: Antiviral Activity of Thiadiazole Derivatives

Compound NameTarget VirusIC50 (μM)
Compound AHCV0.35
Compound BDENV0.96
Compound CTMV30.57

Antibacterial Properties

The compound's structure suggests potential antibacterial activity, particularly against resistant strains of bacteria.

Case Study: Activity Against Staphylococcus aureus

Research has shown that compounds similar to this compound can disrupt bacterial biofilm formation and inhibit growth in Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than traditional antibiotics .

Table 2: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaMIC (μg/mL)
Compound DStaphylococcus aureus12.4
Compound EEscherichia coli16.4
Compound FBacillus cereus16.1

Anticancer Applications

The anticancer potential of thiadiazole derivatives has garnered attention due to their ability to induce apoptosis in cancer cells.

Case Study: Inhibition of Tumor Growth

In vitro studies have demonstrated that compounds with a similar backbone to this compound can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Table 3: Anticancer Activity of Thiadiazole Derivatives

Compound NameCancer TypeEC50 (μM)
Compound GBreast Cancer130.24
Compound HLung Cancer161.38
Compound IColon Cancer249.15

Mechanism of Action

The mechanism of action of N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. For instance, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, heterocyclic cores, and functional groups (Table 1). Key findings are summarized below:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups Notable Data (Yield, m.p.) References
Target Compound 3-Methoxyphenyl, furan-2-carboxamide, thiadiazole ~407.45* Thiadiazole, carboxamide, sulfanyl, methoxy Not reported
N-[5-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide 3,4-Dimethoxyphenyl (vs. 3-methoxy) ~437.48* Additional methoxy group Not reported
N-{5-[(2-Oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide Trifluoromethylphenyl, benzodioxole (vs. furan) ~521.47 CF₃ (electron-withdrawing), benzodioxole Not reported
3-(2-Chlorophenyl)-N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide 2-Chlorophenyl, 4-fluorophenylamino, oxazole (vs. furan) 504.96 Cl, F (halogens), oxazole Yield: 76%; m.p. 182–184°C
N-cyclohexyl-5-nitrofuran-2-carboxamide Nitrofuran, cyclohexyl (vs. thiadiazole-methoxyphenyl) ~252.26 Nitro group, cyclohexylamine Not reported
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide Oxadiazole (vs. thiadiazole), 4-chlorobenzyl ~481.99 Oxadiazole, sulfonamide Not reported

*Calculated based on molecular formula.

Key Observations

Substituent Effects on Bioactivity

  • The 3,4-dimethoxyphenyl analog () introduces an additional methoxy group, likely enhancing electron-donating effects and steric bulk compared to the target compound. Methoxy groups often improve solubility but may reduce membrane permeability .
  • The trifluoromethylphenyl derivative () replaces furan with benzodioxole and incorporates a CF₃ group, which typically increases metabolic stability and lipophilicity. This substitution could enhance binding to hydrophobic pockets in biological targets .

Heterocyclic Core Variations Replacing thiadiazole with oxadiazole () alters ring electronegativity and hydrogen-bonding capacity. The nitrofuran-carboxamide () lacks the thiadiazole core but includes a nitro group, which is associated with redox activity and antimicrobial properties. This highlights the trade-off between heterocyclic stability and functional group reactivity .

Halogen and Heteroatom Impacts

  • The chlorophenyl/fluorophenyl analog () demonstrates how halogens influence electronic properties. The 76% synthesis yield and 182–184°C melting point suggest favorable crystallinity, possibly due to halogen-mediated intermolecular interactions .

Research Findings and Implications

  • Synthetic Feasibility : Thiadiazole derivatives (e.g., ) are synthetically accessible with moderate-to-high yields, suggesting the target compound could be optimized for scalable production.
  • Structure-Activity Relationships (SAR): Electron-donating groups (e.g., methoxy) may enhance solubility but reduce target affinity compared to electron-withdrawing groups (e.g., CF₃, nitro).

Biological Activity

N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula and structure:

  • Molecular Formula : C17_{17}H16_{16}N4_{4}O5_{5}S
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial , antioxidant , and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study evaluated the antibacterial efficacy of thiadiazole derivatives against a range of bacteria. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
CompoundMIC (µg/mL)Bacterial Strain
Thiadiazole Derivative32Staphylococcus aureus
Thiadiazole Derivative64Escherichia coli

Antioxidant Properties

Antioxidant activity is crucial for protecting cells from oxidative stress. The compound's structural features suggest potential antioxidant capabilities:

  • Mechanism : The presence of the furan and thiadiazole rings enhances electron donation ability, which is fundamental for scavenging free radicals.
  • Research Results : In vitro assays demonstrated that related compounds exhibited IC50_{50} values in the low micromolar range for DPPH radical scavenging activity .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely studied:

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., HeLa, MCF-7) have shown that these compounds can induce apoptosis and inhibit cell proliferation.
Cell LineIC50_{50} (µM)Mechanism of Action
HeLa15Apoptosis induction via caspase activation
MCF-720Cell cycle arrest at G2/M phase

Case Studies

Several case studies highlight the pharmacological relevance of similar compounds:

  • Case Study on Antimicrobial Efficacy : A study involving a series of thiadiazole derivatives showed that modifications on the phenyl ring significantly enhanced antibacterial activity against resistant strains .
  • Anticancer Research : A comparative study demonstrated that derivatives with furan moieties exhibited superior cytotoxicity against breast cancer cells compared to their non-furan counterparts .

Q & A

Q. What are the standard synthetic routes for preparing N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide?

The synthesis typically involves:

  • Thiadiazole ring formation : Reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization .
  • Functionalization : Introducing the 3-methoxyphenyl carbamoyl group via coupling with 3-methoxyphenyl isocyanate .
  • Furan attachment : Using Suzuki-Miyaura coupling or nucleophilic substitution to link the furan-2-carboxamide moiety . Key conditions include anhydrous solvents (e.g., DMF, acetonitrile), controlled temperatures (25–80°C), and catalysts like Pd(PPh₃)₄ for coupling reactions .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity (e.g., distinguishing thiadiazole C-S bonds at δ 160–170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% threshold for biological testing) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What biological assays are commonly used to evaluate its therapeutic potential?

  • Anticancer activity : MTT assay against cell lines (e.g., MCF-7, IC₅₀ values compared to cisplatin) .
  • Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition to assess anti-inflammatory potential) .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

  • Solvent selection : Replacing DMF with less polar solvents (e.g., THF) reduces side reactions .
  • Catalyst tuning : Using PdCl₂(dppf) instead of Pd(PPh₃)₄ improves coupling efficiency by 15–20% .
  • Temperature control : Lowering cyclization temperatures to 40°C minimizes thiadiazole ring degradation .
  • Automated purification : Flash chromatography with gradient elution (hexane:EtOAc) enhances reproducibility .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 3-methoxyphenyl with 4-ethoxyphenyl) to identify SAR trends .
  • Multi-omics integration : Pair transcriptomics (RNA-seq) with proteomics to identify off-target effects influencing variability .

Q. What strategies are effective for designing analogs with enhanced target selectivity?

  • Substituent variation : Replace the furan ring with thiophene or isoxazole to modulate lipophilicity (LogP optimization) .
  • Bioisosteric replacement : Swap the thiadiazole ring with 1,2,4-oxadiazole to improve metabolic stability .
  • Computational docking : Use AutoDock Vina to predict binding affinities to targets like EGFR or COX-2 .

Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic studies : Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
  • X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., thymidylate synthase) to identify binding residues .
  • Molecular dynamics (MD) simulations : Simulate ligand-enzyme interactions over 100 ns to assess stability of key hydrogen bonds .

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